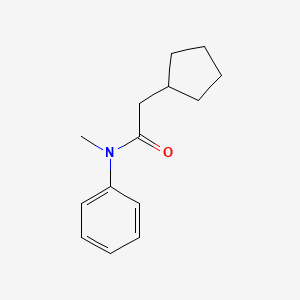![molecular formula C20H28N2O2 B5914721 2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is a synthetic compound that belongs to the class of drugs known as analgesics. It is commonly referred to as CPCA and is used in scientific research to study the mechanisms of pain relief.
Mecanismo De Acción
CPCA works by binding to opioid receptors in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This action produces a feeling of euphoria and can lead to addiction.
Biochemical and Physiological Effects:
CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and can lead to addiction. CPCA can cause side effects such as nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPCA is a potent analgesic that is widely used in scientific research. Its advantages include its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. However, CPCA has limitations, including its potential for addiction and the risk of side effects such as respiratory depression.
Direcciones Futuras
There are several future directions for research on CPCA, including the development of new pain medications that are less addictive and have fewer side effects. Researchers are also studying the effects of CPCA on different types of pain, such as neuropathic pain and cancer pain. Additionally, there is ongoing research on the molecular mechanisms of CPCA and its potential for use in personalized medicine.
Conclusion:
In conclusion, CPCA is a synthetic compound that is widely used in scientific research to study the mechanisms of pain relief. Its mechanism of action involves binding to opioid receptors in the brain and spinal cord, which reduces pain signals. CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. While CPCA has limitations, including its potential for addiction and side effects, it has several advantages, including its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. There are several future directions for research on CPCA, including the development of new pain medications and ongoing research on the molecular mechanisms of CPCA.
Métodos De Síntesis
The synthesis of CPCA involves several steps, including the reaction of 4-methyl-1-piperidinylcarbonyl chloride with 2-aminobenzophenone to form the intermediate compound, which is then reacted with cyclopentylmagnesium bromide to produce the final product. The reaction is carried out under anhydrous conditions and requires careful temperature control to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
CPCA is primarily used in scientific research to study the mechanisms of pain relief. It is a potent analgesic that acts on the central nervous system to reduce pain signals. CPCA is also used to study the effects of opioids on the body and to develop new pain medications.
Propiedades
IUPAC Name |
2-cyclopentyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-10-12-22(13-11-15)20(24)17-8-4-5-9-18(17)21-19(23)14-16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSDFXGOXEFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)


